molecular formula C16H9IO3 B12550306 2-Iodo-3-phenoxynaphthalene-1,4-dione CAS No. 160246-88-8

2-Iodo-3-phenoxynaphthalene-1,4-dione

Cat. No.: B12550306
CAS No.: 160246-88-8
M. Wt: 376.14 g/mol
InChI Key: JSFGMDNPLIXPNJ-UHFFFAOYSA-N
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Description

2-Iodo-3-phenoxynaphthalene-1,4-dione is a naphthoquinone derivative characterized by a naphthalene-1,4-dione core substituted with an iodine atom at position 2 and a phenoxy group at position 3. Its molecular formula is C₁₆H₉IO₃ (calculated molar mass: 376.05 g/mol). This compound is hypothesized to exhibit unique electronic properties due to the electron-withdrawing effects of the iodine and the resonance-donating phenoxy group, making it a candidate for applications in materials science and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-3-phenoxynaphthalene-1,4-dione typically involves the iodination of 3-phenoxynaphthalene-1,4-dione. One common method includes the reaction of 3-phenoxynaphthalene-1,4-dione with iodine in the presence of an oxidizing agent such as potassium iodate. The reaction is usually carried out in an organic solvent like acetic acid under reflux conditions to ensure complete iodination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-3-phenoxynaphthalene-1,4-dione can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

    Oxidation and Reduction Reactions: The naphthoquinone core can participate in redox reactions, where it can be reduced to the corresponding hydroquinone or oxidized to higher oxidation states.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like alkylamines or thiols, often in the presence of a base such as sodium hydroxide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted naphthoquinones, depending on the nucleophile used.

    Oxidation and Reduction Reactions: Products include hydroquinones or higher oxidation state quinones.

Scientific Research Applications

2-Iodo-3-phenoxynaphthalene-1,4-dione has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives have been studied for their potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Iodo-3-phenoxynaphthalene-1,4-dione involves its interaction with various molecular targets. The iodine atom and the naphthoquinone core play crucial roles in its reactivity. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, it can form covalent bonds with nucleophilic sites in proteins and DNA, potentially disrupting their normal functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Substituent Effects: Iodo and phenoxy groups in the target compound enhance polarity and steric hindrance compared to chloro or amino analogs. The iodine atom may participate in halogen bonding, while the phenoxy group enables π-stacking interactions.
  • Synthetic Flexibility : Chloro-substituted analogs (e.g., ) are common precursors for nucleophilic substitutions, whereas iodinated derivatives (e.g., ) may require specialized iodination protocols.
2.2 Physicochemical and Electronic Properties
  • Polarity: The target compound is expected to exhibit higher dipole moments than chloro analogs due to iodine’s polarizability. For example, DFT studies on pyran-2,4-dione derivatives show that substituents like phenoxy increase dipole moments significantly (e.g., 2a: 6.23 D vs. 2b: 4.56 D) .
  • Solubility: Phenoxy and iodo groups reduce aqueous solubility compared to hydroxy or amino analogs. For instance, 2-hydroxy-3-iodo-1,4-naphthoquinone is soluble in polar aprotic solvents (e.g., DMSO), while the target compound may require organic solvents like dichloromethane.
  • Stability : Iodo derivatives are typically light-sensitive, necessitating storage in dark conditions. In contrast, chloro analogs (e.g., ) are more stable but less reactive in cross-coupling reactions.
2.4 Spectroscopic and Crystallographic Features
  • NMR Shifts: The iodine atom in the target compound would deshield adjacent protons, producing distinct ¹H NMR shifts compared to chloro or hydroxy analogs. For example, in 2-hydroxy-3-iodo-1,4-naphthoquinone , the hydroxy proton appears at δ 12.5 ppm due to strong hydrogen bonding.
  • Crystal Packing: Phenoxy groups promote π-π stacking, while iodo substituents may engage in halogen bonding (C–I···O/N), as seen in bis-pyran-2,4-dione derivatives .

Properties

CAS No.

160246-88-8

Molecular Formula

C16H9IO3

Molecular Weight

376.14 g/mol

IUPAC Name

2-iodo-3-phenoxynaphthalene-1,4-dione

InChI

InChI=1S/C16H9IO3/c17-13-14(18)11-8-4-5-9-12(11)15(19)16(13)20-10-6-2-1-3-7-10/h1-9H

InChI Key

JSFGMDNPLIXPNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C(=O)C3=CC=CC=C3C2=O)I

Origin of Product

United States

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